REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]2[C:4]3[N:5]([CH:12]=[CH:13][N:14]=3)C=[N:7][C:8]=2[CH:9]=[CH:10][CH:11]=1.N>Cl>[Br:1][C:2]1[C:3]([C:4]2[NH:14][CH:13]=[CH:12][N:5]=2)=[C:8]([CH:9]=[CH:10][CH:11]=1)[NH2:7]
|
Name
|
10-bromoimidazo[1,2-c]quinazoline
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=2C=3N(C=NC2C=CC1)C=CN3
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
ice
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
The crystals are filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(N)C=CC1)C=1NC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.85 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |